Cas no 1261535-87-8 (2-Amino-5-(2-(trifluoromethyl)phenyl)pyridine-3-methanol)

2-Amino-5-(2-(trifluoromethyl)phenyl)pyridine-3-methanol is a fluorinated pyridine derivative with a trifluoromethylphenyl substituent, offering unique electronic and steric properties due to its structural configuration. The presence of both amino and hydroxymethyl functional groups enhances its versatility as an intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it valuable in the design of bioactive compounds. Its well-defined molecular structure allows for precise modifications in medicinal chemistry applications. This compound is particularly useful in the development of kinase inhibitors and other target-specific therapeutics, where its scaffold can improve binding affinity and selectivity. High purity and consistent quality ensure reliable performance in research and industrial processes.
2-Amino-5-(2-(trifluoromethyl)phenyl)pyridine-3-methanol structure
1261535-87-8 structure
商品名:2-Amino-5-(2-(trifluoromethyl)phenyl)pyridine-3-methanol
CAS番号:1261535-87-8
MF:C13H11F3N2O
メガワット:268.234453439713
CID:4984174

2-Amino-5-(2-(trifluoromethyl)phenyl)pyridine-3-methanol 化学的及び物理的性質

名前と識別子

    • 2-Amino-5-(2-(trifluoromethyl)phenyl)pyridine-3-methanol
    • インチ: 1S/C13H11F3N2O/c14-13(15,16)11-4-2-1-3-10(11)8-5-9(7-19)12(17)18-6-8/h1-6,19H,7H2,(H2,17,18)
    • InChIKey: BVDNXFBOSBGVTG-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=CC=CC=1C1C=NC(=C(CO)C=1)N)(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 298
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 59.1

2-Amino-5-(2-(trifluoromethyl)phenyl)pyridine-3-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013007634-500mg
2-Amino-5-(2-(trifluoromethyl)phenyl)pyridine-3-methanol
1261535-87-8 97%
500mg
$790.55 2023-09-03
Alichem
A013007634-1g
2-Amino-5-(2-(trifluoromethyl)phenyl)pyridine-3-methanol
1261535-87-8 97%
1g
$1460.20 2023-09-03
Alichem
A013007634-250mg
2-Amino-5-(2-(trifluoromethyl)phenyl)pyridine-3-methanol
1261535-87-8 97%
250mg
$499.20 2023-09-03

2-Amino-5-(2-(trifluoromethyl)phenyl)pyridine-3-methanol 関連文献

2-Amino-5-(2-(trifluoromethyl)phenyl)pyridine-3-methanolに関する追加情報

2-Amino-5-(2-(trifluoromethyl)phenyl)pyridine-3-methanol: A Comprehensive Overview

2-Amino-5-(2-(trifluoromethyl)phenyl)pyridine-3-methanol (CAS No. 1261535-87-8) is a versatile and intriguing compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structural features, has demonstrated potential applications in drug development, catalysis, and advanced materials. In this article, we delve into the properties, synthesis, applications, and recent advancements associated with 2-Amino-5-(2-(trifluoromethyl)phenyl)pyridine-3-methanol.

The molecular structure of 2-Amino-5-(2-(trifluoromethyl)phenyl)pyridine-3-methanol is a fascinating blend of functional groups. The pyridine ring serves as the central framework, with an amino group (-NH₂) at position 2 and a trifluoromethyl-substituted phenyl group at position 5. The hydroxymethyl (-CH₂OH) group at position 3 adds further complexity to the molecule. This combination of functional groups imparts unique electronic and steric properties, making the compound highly amenable to various chemical transformations.

Recent studies have highlighted the importance of trifluoromethyl-substituted aromatic compounds in medicinal chemistry. The trifluoromethyl group is known for its electron-withdrawing effects, which can enhance the bioavailability and stability of drug candidates. In the case of 2-Amino-5-(2-(trifluoromethyl)phenyl)pyridine-3-methanol, this group plays a crucial role in modulating the electronic environment of the pyridine ring, thereby influencing its reactivity and selectivity in chemical reactions.

The synthesis of 2-Amino-5-(2-(trifluoromethyl)phenyl)pyridine-3-methanol involves a multi-step process that typically begins with the preparation of intermediate compounds. One common approach involves the Friedel-Crafts alkylation or acylation of aromatic rings followed by subsequent functionalization steps to introduce the amino and hydroxymethyl groups. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste.

In terms of applications, 2-Amino-5-(2-(trifluoromethyl)phenyl)pyridine-3-methanol has shown promise as an intermediate in drug discovery programs targeting various therapeutic areas. Its ability to act as a chiral auxiliary or a building block for complex molecules makes it invaluable in organic synthesis. Additionally, the compound has been explored for its potential as a catalyst in asymmetric reactions, leveraging its unique electronic properties to enhance reaction efficiency.

Recent research has also focused on the biological activity of 2-Amino-5-(2-(trifluoromethyl)phenyl)pyridine-3-methanol. Studies have demonstrated that this compound exhibits moderate to high activity against certain enzymes and cellular targets, suggesting its potential as a lead compound in drug development. Furthermore, its ability to form stable complexes with metal ions has opened new avenues for its use in coordination chemistry and materials science.

The physical properties of 2-Amino-5-(2-(trifluoromethyl)phenyl)pyridine-3-methanol are equally noteworthy. Its solubility profile, melting point, and stability under various conditions make it suitable for a wide range of experimental setups. Recent investigations into its thermal stability have revealed that the compound can withstand moderate heating without significant degradation, making it ideal for high-throughput screening processes.

In conclusion, 2-Amino-5-(2-(trifluoromethyl)phenyl)pyridine-3-methanol (CAS No. 1261535-87-8) is a multifaceted compound with immense potential across diverse scientific domains. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future research endeavors. As ongoing studies continue to uncover new insights into its properties and capabilities, this compound is poised to make significant contributions to both academic and industrial advancements.

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